Cas no 1807269-10-8 (Ethyl 3-chloro-4-fluoropicolinate)

Ethyl 3-chloro-4-fluoropicolinate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-4-fluoropicolinate
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- インチ: 1S/C8H7ClFNO2/c1-2-13-8(12)7-6(9)5(10)3-4-11-7/h3-4H,2H2,1H3
- InChIKey: LEVWZAOLHAMFQT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CN=C1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2
Ethyl 3-chloro-4-fluoropicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010736-1g |
Ethyl 3-chloro-4-fluoropicolinate |
1807269-10-8 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029010736-250mg |
Ethyl 3-chloro-4-fluoropicolinate |
1807269-10-8 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 3-chloro-4-fluoropicolinate 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Ethyl 3-chloro-4-fluoropicolinateに関する追加情報
Research Brief on Ethyl 3-chloro-4-fluoropicolinate (CAS: 1807269-10-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-chloro-4-fluoropicolinate (CAS: 1807269-10-8) is a fluorinated picolinate derivative that has garnered significant attention in recent years due to its versatile applications in pharmaceutical and agrochemical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and antimicrobial activity. Recent studies have highlighted its role in the development of novel therapeutic agents, making it a focal point for researchers in chemical biology and medicinal chemistry.
One of the most notable applications of Ethyl 3-chloro-4-fluoropicolinate is its use in the synthesis of small-molecule kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop potent and selective inhibitors for specific kinase targets, demonstrating its utility in drug discovery. The presence of both chloro and fluoro substituents on the picolinate ring enhances the binding affinity and selectivity of these inhibitors, as evidenced by recent crystallographic studies.
In addition to its role in kinase inhibitor development, Ethyl 3-chloro-4-fluoropicolinate has also been explored for its antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on this compound, which exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that is distinct from traditional antibiotics. This finding opens new avenues for addressing the growing issue of antibiotic resistance.
The synthetic versatility of Ethyl 3-chloro-4-fluoropicolinate further extends to agrochemical applications. Recent patents have disclosed its use in the development of next-generation herbicides and fungicides. The compound's unique structural features enable it to interact with specific enzymes in plant pathogens, leading to improved efficacy and reduced environmental impact. For instance, a 2022 patent application highlighted its incorporation into a novel herbicide formulation that targets weed species resistant to existing treatments.
Despite its promising applications, challenges remain in the large-scale production and optimization of Ethyl 3-chloro-4-fluoropicolinate. Recent advancements in green chemistry have addressed some of these issues, with researchers developing more sustainable synthetic routes that minimize hazardous byproducts. A 2023 study in Organic Process Research & Development detailed a catalytic method that significantly improves the yield and purity of the compound, making it more accessible for industrial applications.
In conclusion, Ethyl 3-chloro-4-fluoropicolinate (CAS: 1807269-10-8) represents a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibitors to antimicrobial agents and agrochemicals, underscore its importance in modern drug discovery and development. Ongoing research continues to explore its full potential, with a focus on improving synthetic methodologies and expanding its therapeutic and industrial applications. Future studies are expected to further elucidate its mechanisms of action and optimize its performance in various contexts.
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